3-(3-Fluorophenyl)-4'-thiomethylpropiophenone

Description

Background and Chemical Significance

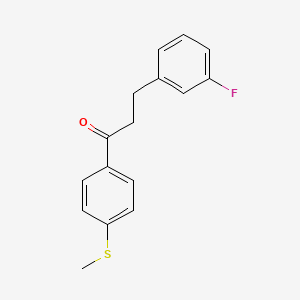

3-(3-Fluorophenyl)-4'-thiomethylpropiophenone (C₁₆H₁₅FOS, molecular weight: 274.35 g/mol) is a fluorinated aromatic ketone characterized by a propanone backbone linking two substituted aromatic rings. The first aromatic ring features a fluorine atom at the meta position (3-fluorophenyl), while the second contains a thiomethyl group (-SCH₃) at the para position (4-thiomethylphenyl) . This structural configuration imparts unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical and materials science research.

The compound’s significance stems from its dual functionalization:

- The fluorine atom enhances metabolic stability and lipophilicity, traits critical for drug design .

- The thiomethyl group offers sites for oxidation or nucleophilic substitution, enabling structural diversification .

As a propiophenone derivative, it serves as a precursor in synthesizing bioactive molecules, including antidepressants, anticonvulsants, and antidiabetic agents . Its role in facilitating cross-coupling reactions further underscores its utility in agrochemical and polymer industries .

Classification within Propiophenone Derivatives

Propiophenone derivatives are classified based on substituent type, position, and electronic effects. This compound belongs to two key categories:

Aromatic Ketones

Fluorinated Propiophenones

- Structural analogs include:

| Compound Name | Substituents | CAS Number | |

|---|---|---|---|

| 3',4'-Dimethylpropiophenone | 3',4'-dimethylphenyl | 898767-17-4 | |

| 3'-Fluoro-3-(2-thiomethylphenyl) | 2-thiomethylphenyl, 3'-fluoro | 898754-66-0 |

Key Structural Features:

- Electronic Asymmetry : The electron-withdrawing fluorine (meta) and electron-donating thiomethyl (para) create a polarized electronic environment, enhancing reactivity in nucleophilic additions .

- Steric Profile : The thiomethyl group introduces steric hindrance, influencing regioselectivity in catalytic reactions .

Historical Context in Fluorinated Organic Compounds

The development of organofluorine chemistry laid the groundwork for synthesizing compounds like this compound:

- 1835 : Dumas and Péligot synthesized the first organofluorine compound (fluoromethane) via halogen exchange .

- 1930s : Swarts’ method using SbF₃ enabled large-scale production of fluorinated aromatics, later refined for pharmaceutical intermediates .

- 2000s : Advances in cross-coupling reactions expanded applications of fluorinated ketones in drug discovery .

The integration of fluorine into ketones emerged as a strategy to improve drug bioavailability. For example, fluorinated propiophenones were pivotal in developing antidiabetic agents targeting protein tyrosine phosphatase-1B (PTP-1B) .

Research Objectives and Scientific Importance

Recent studies prioritize three objectives:

Synthetic Methodology

Pharmaceutical Applications

Material Science Innovations

Table 1: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 274.35 g/mol | PubChem |

| Boiling Point | 424.1 ± 35.0 °C | Predicted |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| SMILES | CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | PubChem |

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGJZTOTMIDYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644522 | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-00-9 | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Friedel-Crafts Acylation and Thiomethylation

One common approach is the Friedel-Crafts acylation of a fluorinated aromatic compound with an appropriate acid chloride or anhydride to form the propiophenone intermediate, followed by thiomethylation at the para position.

Step 1: Friedel-Crafts Acylation

- React 3-fluorobenzene derivatives with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Conditions: Anhydrous environment, low temperature (0–25 °C) to control regioselectivity.

- Outcome: Formation of 3-(3-fluorophenyl)propiophenone intermediate.

Step 2: Thiomethylation

- Introduce the thiomethyl group at the 4'-position of the phenyl ring via nucleophilic substitution using methylthiolating agents such as methylthiolates or methylsulfanyl reagents.

- Typical reagents: Sodium methylthiolate (NaSCH3) or methylthiol in the presence of a base.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the substitution.

- Temperature: Mild heating (25–80 °C) to promote reaction without side reactions.

This method benefits from straightforward steps and commercially available reagents but requires careful control of reaction conditions to avoid polysubstitution or side reactions.

Organometallic Coupling Route

An alternative method involves the use of organometallic reagents to couple fluorinated aromatic halides with propiophenone derivatives.

Step 1: Preparation of Aryl Halide

- Synthesize or procure 3-fluorophenyl bromide or iodide as the coupling partner.

Step 2: Formation of Organometallic Intermediate

- Generate an organolithium or Grignard reagent from the aryl halide under inert atmosphere (argon or nitrogen).

- Conditions: Low temperature (-78 °C to 0 °C) to stabilize the organometallic species.

Step 3: Coupling with Thiomethylated Propiophenone

- React the organometallic intermediate with a thiomethyl-substituted propiophenone electrophile or its equivalent.

- This step forms the carbon-carbon bond linking the fluorophenyl group to the propiophenone core.

Step 4: Workup and Purification

- Quench the reaction with aqueous acid, extract the product, and purify by recrystallization or chromatography.

This method allows for high regioselectivity and functional group tolerance but requires stringent moisture-free conditions and careful handling of reactive intermediates.

Phase Transfer Catalysis for Fluorination and Thiomethylation

A patented process describes the use of phase transfer catalysts to facilitate fluorination and thiomethylation reactions in organic solvents.

-

- React a suitable aromatic precursor with alkali metal fluorides (KF, LiF, NaF) in the presence of phosphonium or ammonium salts as phase transfer catalysts.

- Solvents: Polar solvents such as sulfolane, DMF, or DMSO.

- Temperature: -20 °C to 25 °C to optimize yield and selectivity.

-

- Subsequent nucleophilic substitution with methylthiolate under similar phase transfer conditions.

This approach reduces the number of reaction steps and improves selectivity and yield, making it industrially attractive.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3 (Friedel-Crafts), Phase Transfer Catalysts (phosphonium salts) | Catalyst choice affects regioselectivity and yield |

| Solvent | Anhydrous dichloromethane, DMF, DMSO, sulfolane | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | -78 °C to 80 °C | Low temperatures for organometallic stability; mild heating for substitution |

| Reaction Time | 1–24 hours | Monitored by TLC or HPLC for completion |

| Workup | Acid quench, extraction, recrystallization | Purification critical for product purity |

Analytical and Characterization Techniques

- Thin Layer Chromatography (TLC): To monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm substitution patterns and purity.

- Mass Spectrometry (MS): To verify molecular weight and structure.

- Infrared (IR) Spectroscopy: To identify functional groups such as carbonyl and thiomethyl.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation + Thiomethylation | Propionyl chloride, AlCl3, methylthiolate, DMF/DMSO | Simple, accessible reagents | Requires strict control to avoid side reactions |

| Organometallic Coupling | Aryl halide, organolithium/Grignard reagents, inert atmosphere | High regioselectivity, functional group tolerance | Sensitive to moisture, requires low temperature |

| Phase Transfer Catalysis | Alkali metal fluorides, phosphonium salts, polar solvents | Fewer steps, high selectivity and yield | Requires specialized catalysts and solvents |

Research Findings and Notes

- Density Functional Theory (DFT) calculations have been employed in related fluorinated aromatic ketone syntheses to optimize molecular structures and predict electronic properties, which can guide reaction condition optimization.

- The use of phase transfer catalysts in fluorination and thiomethylation reactions enhances reaction efficiency and selectivity, reducing by-products and improving yields.

- Electrochemical and spectroscopic characterizations of related fluorinated thiophenyl compounds provide insights into the stability and reactivity of such molecules, which can inform synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H17FOS

Molecular Weight : 284.37 g/mol

Structure : The compound features a propiophenone backbone with a thiomethyl group and a fluorophenyl substituent, which contributes to its unique chemical behavior.

Chemistry

- Building Block for Synthesis : 3-(3-Fluorophenyl)-4'-thiomethylpropiophenone serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the creation of derivatives with enhanced properties.

Biology

- Biological Activity Studies : The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biomolecules are of particular interest in understanding its mechanism of action.

Medicine

- Drug Development : Research is ongoing to explore its therapeutic applications, particularly as a precursor in the development of new drugs targeting various diseases. The fluorine atom enhances the compound's reactivity and binding affinity to biological targets.

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, making it valuable in industrial applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives similar to this compound against various bacterial strains. For instance:

- Study Findings : A derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM .

Anticancer Activity

In vitro studies have demonstrated that treatment with this compound resulted in reduced cell viability in certain cancer cell lines:

- Cell Viability Assays : Glioma cells treated with the compound showed decreased viability, indicating potential antiproliferative effects .

Comparative Table of Antimicrobial Activities

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16 - 0.68 | MRSA |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 10 | Mycobacterium tuberculosis |

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to cross biological membranes, while the thiomethyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(3-Fluorophenyl)-4'-thiomethylpropiophenone with related compounds:

Key Observations:

- Halogen vs. Thiomethyl Substitution : The chloro-fluoro analog (308.80 g/mol) has a higher molecular weight and density compared to the target compound, likely due to chlorine’s atomic mass. The thiomethyl group in the target compound may improve lipophilicity relative to methoxy or sulfonyl groups .

Biological Activity

3-(3-Fluorophenyl)-4'-thiomethylpropiophenone is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

This compound belongs to the class of propiophenones, characterized by a phenyl group substituted with a fluorine atom and a thiomethyl group. The structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of the fluorine atom, which enhances its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Some studies have indicated that it may inhibit the growth of cancer cells, particularly in vitro assays against specific cancer cell lines.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered cell signaling pathways.

- Receptor Interactions : It can interact with various receptors, potentially modulating their activity and influencing physiological responses.

Data Summary

The following table summarizes the biological activities and IC50 values reported for this compound in various studies:

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

- Case Study on Anticancer Activity : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in significant apoptosis induction, as evidenced by increased caspase-3 activity.

- Case Study on Antimicrobial Efficacy : Another study tested the compound against various bacterial strains, showing promising results in inhibiting bacterial growth compared to standard antibiotics.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-4'-thiomethylpropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the propiophenone backbone, followed by thiomethylation. For example, Friedel-Crafts acylation of 3-fluorobenzene derivatives with a propionyl chloride analog (e.g., 4-thiomethylbenzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) achieves the core structure . Thiomethylation can be performed using methylthiolate nucleophiles under inert conditions to avoid oxidation. Reaction temperature (optimized at 0–5°C for acylation) and stoichiometric ratios (1:1.2 substrate:catalyst) critically impact purity and yield (typically 60–75%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenyl group shows distinct splitting patterns (e.g., meta-fluorine coupling at ~7.2–7.5 ppm in ¹H NMR). The thiomethyl (-SCH₃) group exhibits a singlet near δ 2.5 ppm .

- FT-IR : Confirm the ketone (C=O stretch at ~1680 cm⁻¹) and aryl fluoride (C-F stretch at ~1220 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₆H₁₅FOS (calculated ~282.08) .

Q. How does the thiomethyl group influence the compound’s electronic properties compared to its methyl or methoxy analogs?

- Methodological Answer : The thiomethyl group’s electron-donating thioether (-S-) moiety increases electron density on the aromatic ring, altering reactivity in electrophilic substitution. Computational studies (e.g., DFT) comparing frontier molecular orbitals (HOMO/LUMO) of thiomethyl vs. methoxy analogs reveal reduced bandgap (ΔE ≈ 0.3 eV) due to sulfur’s polarizability . Experimental validation via cyclic voltammetry can quantify redox potentials.

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from rotational isomerism in this compound?

- Methodological Answer : Rotational isomerism around the propiophenone carbonyl-thiomethyl axis may split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (e.g., 60°C in DMSO-d₆). Dynamic NMR simulations (e.g., EXSY) quantify energy barriers (ΔG‡ ≈ 50–60 kJ/mol) . Alternatively, crystallize the compound for single-crystal X-ray diffraction to confirm dominant conformers .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation when synthesizing fluorophenyl-propiophenone derivatives?

- Methodological Answer :

- Substrate Design : Electron-withdrawing groups (e.g., -F) direct acylation to para positions. Meta-substitution can be achieved using bulky directing groups (e.g., -SiMe₃) .

- Catalyst Tuning : Lewis acids like FeCl₃ favor para-selectivity, while ZnCl₂ may shift to ortho in polar solvents (e.g., nitrobenzene) .

- Computational Guidance : DFT-based transition-state modeling predicts regioselectivity trends. For example, Fukui indices identify nucleophilic attack sites .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to kinase inhibitors?

- Methodological Answer :

- Kinase Profiling : Screen against Pim kinase isoforms (e.g., Pim-1, Pim-2) using fluorescence-based ADP-Glo™ assays, given structural parallels to fluorophenyl-containing inhibitors .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., K562 leukemia), correlating with cytotoxicity (IC₅₀) from MTT assays .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; thiomethyl groups may enhance stability compared to methoxy analogs .

Q. How do solvent effects and substituent positioning impact crystallinity in fluorophenyl-thiomethylpropiophenone derivatives?

- Methodological Answer :

- Solvent Screening : High-polarity solvents (e.g., DMF) often yield amorphous solids, while ethyl acetate/hexane mixtures promote single crystals. Slow evaporation at 4°C enhances lattice formation .

- Substituent Analysis : Para-thiomethyl groups improve π-π stacking (interplanar spacing ~3.5 Å), whereas meta-substituents disrupt symmetry, reducing crystallinity .

Data Contradiction & Validation Questions

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Benchmark Calculations : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) with implicit solvation (e.g., SMD model) to better match experimental reaction energies .

- Isotopic Labeling : Use ¹⁸O-labeled ketones or deuterated solvents to trace mechanistic pathways (e.g., radical vs. ionic intermediates) .

Q. What orthogonal methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24h; monitor via HPLC for hydrolysis (ketone → carboxylic acid) or desulfurization .

- Light Stress Testing : UV-vis spectroscopy (λ = 254 nm) detects photodegradation products; thiomethyl groups are prone to oxidation (→ sulfoxide) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.